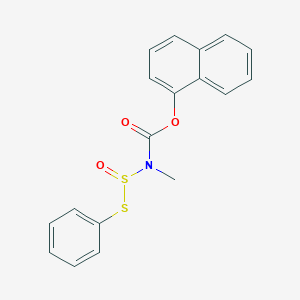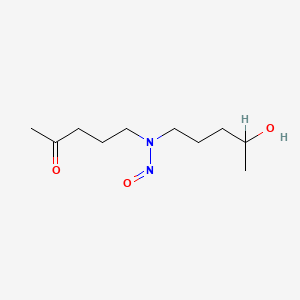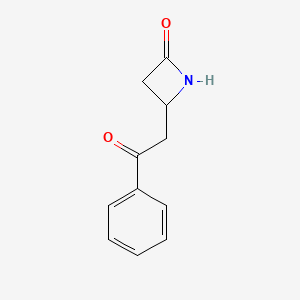
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine is a chemical compound with a complex structure, characterized by the presence of dichlorophenyl and diethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine typically involves the reaction of 3,4-dichloroaniline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient and cost-effective production of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound is utilized in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
N-(3,4-Dichlorophenyl)-1-naphthamide: Contains the dichlorophenyl group but has a different core structure.
Uniqueness
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74474-02-5 |
|---|---|
Molekularformel |
C13H20Cl2N2 |
Molekulargewicht |
275.21 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H20Cl2N2/c1-4-17(5-2)9-8-16(3)11-6-7-12(14)13(15)10-11/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
NUAXWSXOFBSEPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(C)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)

![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)
![Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14446996.png)
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)

![Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)](/img/structure/B14447014.png)





